4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group and an ethyl group attached to the tetrahydropyran ring. Tetrahydropyrans are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran typically involves the bromination of 4-ethyl-tetrahydro-2H-pyran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation Products: Alcohols or carboxylic acids, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-4-methyl-tetrahydro-2H-pyran: Similar structure but with a methyl group instead of an ethyl group.
4-(Chloromethyl)-4-ethyl-tetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-thiopyran: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Uniqueness: 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is unique due to its specific combination of a bromomethyl group and an ethyl group on the tetrahydropyran ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C8H15BrO |
---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
4-(bromomethyl)-4-ethyloxane |
InChI |
InChI=1S/C8H15BrO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
IOFJLSXFUGBEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.